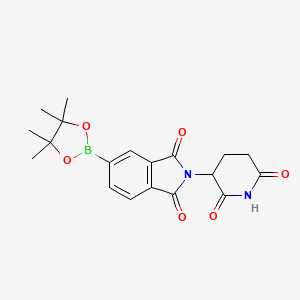

2-(2,6-Dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione

Description

This compound features a phthalimide core (isoindoline-1,3-dione) substituted at position 2 with a 2,6-dioxopiperidin-3-yl group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety. The dioxopiperidinyl group is a hallmark of immunomodulatory drugs (e.g., lenalidomide derivatives), while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry .

Properties

CAS No. |

2229725-98-6 |

|---|---|

Molecular Formula |

C19H21BN2O6 |

Molecular Weight |

384.2 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H21BN2O6/c1-18(2)19(3,4)28-20(27-18)10-5-6-11-12(9-10)17(26)22(16(11)25)13-7-8-14(23)21-15(13)24/h5-6,9,13H,7-8H2,1-4H3,(H,21,23,24) |

InChI Key |

HXUIXDCRHZHRBJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |

Origin of Product |

United States |

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action and implications for treating various diseases.

Chemical Structure

The compound features a complex structure that includes a dioxopiperidine moiety and a dioxaborolane group. This unique arrangement contributes to its biological properties.

Research indicates that this compound exhibits anti-inflammatory properties by reducing levels of Tumor Necrosis Factor-alpha (TNFα), a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various pathological conditions, including autoimmune diseases and cancer.

Key Findings:

- Reduction of TNFα Levels : The compound has been shown to significantly lower TNFα levels in mammalian models. This effect is crucial for managing conditions characterized by chronic inflammation .

- IKZF2 Modulation : It also affects the IKAROS family zinc finger protein 2 (IKZF2), which plays a role in immune regulation and T-cell function. Modulating IKZF2 levels may provide therapeutic benefits in diseases where immune regulation is disrupted .

Biological Activity Data

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

- Inflammatory Diseases : In models of inflammatory diseases, administration of the compound led to reduced inflammation markers and improved clinical outcomes.

- Cancer Research : In vitro studies demonstrated that the compound inhibited cancer cell migration and invasion, suggesting potential applications in cancer therapy.

- Autoimmune Disorders : By modulating TNFα and IKZF2 levels, the compound may help in managing autoimmune diseases characterized by excessive immune activation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer activity. The structure of 2-(2,6-Dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione suggests potential interactions with biological targets involved in cancer progression. Studies have shown that isoindoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Research has demonstrated that isoindoline derivatives can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's interaction with neurotransmitter systems may also contribute to its efficacy in treating psychiatric disorders.

Materials Science

Polymeric Applications

In materials science, the incorporation of boron-containing compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices has been explored for enhancing material properties. The unique chemical structure of this compound allows for the development of novel polymers with improved thermal stability and mechanical strength . These materials could find applications in coatings and composites.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Isoindoline derivatives are known to interact with various enzymes involved in metabolic pathways. For instance, studies have indicated that such compounds can inhibit specific proteases or kinases that play crucial roles in cellular signaling and metabolism . This property could be exploited for therapeutic interventions in metabolic disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects of isoindoline derivatives on breast cancer cell lines. | Demonstrated a significant reduction in cell viability with IC50 values indicating potent anticancer activity. |

| Neuroprotection Research | Investigated the effects of isoindoline derivatives on neuroinflammation models. | Found that the compound reduced markers of inflammation and improved neuronal survival in vitro. |

| Polymer Composite Development | Assessed the mechanical properties of polymers infused with boron-containing compounds. | Reported enhanced tensile strength and thermal stability compared to control samples without the compound. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Boronic Ester-Containing Analogs

(a) 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)

- Structure : Benzyl linker between the boronic ester and phthalimide core.

- Properties : Higher melting point (170–173°C) compared to chlorinated analogs, likely due to reduced steric hindrance .

- NMR Data : $^{11}\text{B-NMR}$ δ 30.88 ppm, consistent with boronic ester environments .

(b) 2-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d)

Key Differences :

- The target compound lacks a benzyl linker, directly tethering the boronic ester to the phthalimide ring. This may enhance electronic conjugation and reactivity in cross-coupling reactions.

Dioxopiperidinyl-Phthalimide Derivatives (Non-Boron)

(a) 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione

- Structure : Hydroxyl group at position 5 instead of boronic ester.

- Function : Hydroxyl groups enhance solubility and enable hydrogen bonding, but limit utility in metal-catalyzed reactions .

(b) 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (BD01142924)

Key Differences :

- The boronic ester in the target compound provides unique reactivity for bioconjugation or drug derivatization, absent in hydroxyl- or ethynyl-substituted analogs.

Amino-Functionalized Derivatives

4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (29)

Comparison :

- Unlike the azido group, the boronic ester in the target compound enables carbon-carbon bond formation via Suzuki reactions, expanding its utility in scaffold diversification .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling the isoindoline-1,3-dione core with functionalized piperidine and boronic ester moieties. Key steps include:

- Boronic Ester Introduction : Suzuki-Miyaura cross-coupling or direct borylation using pinacol borane derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Piperidine Functionalization : Amidation or nucleophilic substitution reactions at the 3-position of the piperidine ring, often requiring temperature control (e.g., 0°C for TosCl activation) and catalysts like DMAP .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >98% purity, as validated by HPLC .

Critical parameters include reaction temperature (avoiding thermal decomposition of the boronic ester), stoichiometry of coupling partners, and choice of base (e.g., NEt3 for deprotonation) .

Advanced

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester, considering steric and electronic effects?

Methodological Answer: Optimization strategies include:

- Precatalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl partners; XPhos ligands for sterically hindered substrates .

- Solvent Selection : Use toluene/water mixtures for biphasic reactions or THF for homogeneous conditions, balancing solubility and reactivity .

- Electronic Tuning : Electron-withdrawing groups on the isoindoline core enhance boronic ester reactivity, while steric hindrance from the tetramethyl dioxaborolane group may necessitate longer reaction times (24–48 hrs) .

Validate via kinetic studies (e.g., in situ NMR) to monitor coupling efficiency .

Basic

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the dioxopiperidinyl group (δ 2.6–3.2 ppm for piperidine protons) and boronic ester (δ 1.3 ppm for tetramethyl groups) .

- FT-IR : B-O stretching (∼1350 cm⁻¹) and carbonyl stretches (∼1700 cm⁻¹) for isoindoline-dione .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with boron content .

Prioritize resolving splitting patterns in NMR to confirm regiochemistry and rule out byproducts .

Advanced

Q. How do polymorphic forms of this compound affect its reactivity or biological activity, and what methods are used to characterize these forms?

Methodological Answer: Polymorphs can alter solubility, bioavailability, and catalytic activity. Characterization methods include:

- X-ray Diffraction (PXRD) : Identify crystal packing differences; correlate with dissolution rates .

- DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition) to assess stability .

- Solid-State NMR : Probe boron coordination environments to distinguish amorphous vs. crystalline phases .

For biological studies, compare polymorph cytotoxicity in vitro (e.g., IC₅₀ assays) to link crystal form to activity .

Basic

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the boronic ester .

- Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free boronic acid) .

- Light Sensitivity : Use amber vials to avoid photodegradation of the isoindoline-dione core .

Advanced

Q. What computational models are used to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., B-O bond cleavage energetics) using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on boronic ester stability in aqueous/organic mixtures .

- Docking Studies : Predict binding interactions in biological systems (e.g., protease inhibition) via AutoDock Vina .

Validate models against experimental kinetic data .

Basic

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

Methodological Answer:

- HPLC : Purity ≥98% with a single peak at 254 nm; use a C18 column and acetonitrile/water gradient .

- Elemental Analysis : Match calculated vs. observed C, H, N, B percentages (deviation ≤0.4%) .

- TLC : Single spot under UV (Rf ~0.5 in ethyl acetate/hexane) .

Advanced

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles for this compound?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁰B NMR) to trace boron transfer pathways and identify side reactions .

- Literature Meta-Analysis : Cross-reference synthetic protocols (e.g., Catalyst Screening in vs. 15) to isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.